molecular formula C12H10N4OS B13377622 5-Benzyl-6-sulfanylidene-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one

5-Benzyl-6-sulfanylidene-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B13377622
M. Wt: 258.30 g/mol
InChI Key: AGXOVDKZBSUHJR-UHFFFAOYSA-N
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Description

5-benzyl-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thioxo group and a benzyl substituent in its structure contributes to its unique chemical properties and reactivity.

Properties

Molecular Formula

C12H10N4OS

Molecular Weight

258.30 g/mol

IUPAC Name

5-benzyl-6-sulfanylidene-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H10N4OS/c17-11-9-6-13-15-10(9)14-12(18)16(11)7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15,18)

InChI Key

AGXOVDKZBSUHJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(NC2=S)NN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One common method is the annulation of the pyrazole ring by the condensation of hydrazine or arylhydrazine with an α,β-unsaturated ketone system, followed by dehydration and dehydrogenation of the cycloadduct . The reactions can proceed under heating in ethanol or under acid/base catalysis conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific structure, which combines the pyrazolo[3,4-d]pyrimidine scaffold with a thioxo group and a benzyl substituent. This unique combination contributes to its potent biological activities and makes it a valuable compound for further research in medicinal chemistry and drug development.

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